1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene
CAS No.:
Cat. No.: VC13590434
Molecular Formula: C9H10ClNO4
Molecular Weight: 231.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClNO4 |
|---|---|
| Molecular Weight | 231.63 g/mol |
| IUPAC Name | 1-chloro-3-(2-methoxyethoxy)-5-nitrobenzene |
| Standard InChI | InChI=1S/C9H10ClNO4/c1-14-2-3-15-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3H2,1H3 |
| Standard InChI Key | KMMCEXIQCXJSAO-UHFFFAOYSA-N |
| SMILES | COCCOC1=CC(=CC(=C1)[N+](=O)[O-])Cl |
| Canonical SMILES | COCCOC1=CC(=CC(=C1)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The molecular formula of 1-chloro-3-(2-methoxyethoxy)-5-nitrobenzene is C₉H₁₀ClNO₄, with a molecular weight of 231.63 g/mol . The nitro group (-NO₂) at the 5-position and the 2-methoxyethoxy (-OCH₂CH₂OCH₃) group at the 3-position create steric and electronic effects that influence reactivity.
Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.311 ± 0.06 g/cm³ | Predicted |
| Boiling Point | 339.5 ± 32.0 °C | Predicted |
| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, acetone) | Inferred |
The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to itself .
Synthesis and Preparation
Methodological Approaches
While direct synthesis protocols for this compound are sparsely documented, analogous pathways suggest a multi-step process:
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Chlorination: Introduction of chlorine via electrophilic substitution on a methoxyethoxy-nitrobenzene precursor.
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Functional Group Introduction: The 2-methoxyethoxy group is likely added through nucleophilic substitution or Ullmann coupling under catalytic conditions.
Example Reaction Scheme
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Nitration: A pre-chlorinated benzene derivative undergoes nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to minimize polysubstitution .
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Etherification: Reaction with 2-methoxyethanol in the presence of a base (e.g., KOH) and a polar aprotic solvent (e.g., DMSO).
Yield Optimization: Purification via column chromatography or recrystallization improves purity, though yields remain moderate (50–70%) due to steric hindrance.
Applications
Industrial and Pharmaceutical Uses
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Dye Synthesis: Nitroaromatics are precursors to azo dyes. The nitro group can be reduced to an amine for diazo coupling .
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Pharmaceutical Intermediates: Functional groups enable derivatization into bioactive molecules. For example, similar compounds show antimicrobial and anticancer activity .
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Agrochemicals: Potential use in pesticide synthesis due to stability and reactivity .
Comparative Reactivity
Biological Activity
| Compound | LD₅₀ (Rat, Oral) | Key Risks |
|---|---|---|
| 1-Chloro-4-nitrobenzene | 420 mg/kg | Methemoglobinemia |
| 3-Nitrochlorobenzene | 650 mg/kg | Hepatotoxicity |
Recent Research and Knowledge Gaps
2023–2025 Developments
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Synthetic Innovations: Computational modeling (DFT) predicts optimal reaction conditions for nitroaromatic synthesis.
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Environmental Impact: Limited data on biodegradation; persistence inferred from similar compounds .
Unaddressed Areas:
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In vivo toxicokinetics and long-term ecotoxicological effects.
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Catalytic methods to improve synthesis efficiency.
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